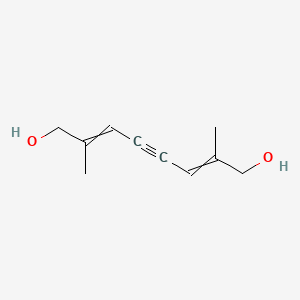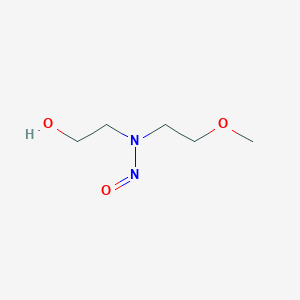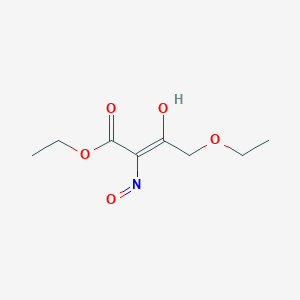![molecular formula C19H25NO3 B14511064 4-{2-Hydroxy-3-[(4-phenylbutan-2-yl)amino]propoxy}phenol CAS No. 62734-33-2](/img/structure/B14511064.png)
4-{2-Hydroxy-3-[(4-phenylbutan-2-yl)amino]propoxy}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-Hydroxy-3-[(4-phenylbutan-2-yl)amino]propoxy}phenol is a complex organic compound with a unique structure that includes both phenolic and amino functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-Hydroxy-3-[(4-phenylbutan-2-yl)amino]propoxy}phenol typically involves multiple steps. One common route includes the reaction of 4-phenylbutan-2-amine with epichlorohydrin to form an intermediate, which is then reacted with phenol under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
4-{2-Hydroxy-3-[(4-phenylbutan-2-yl)amino]propoxy}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
4-{2-Hydroxy-3-[(4-phenylbutan-2-yl)amino]propoxy}phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 4-{2-Hydroxy-3-[(4-phenylbutan-2-yl)amino]propoxy}phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the amino group can interact with various receptors and enzymes. These interactions can modulate cellular signaling pathways and biochemical processes, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-3-hydroxybutan-2-one: Shares a similar phenolic structure but lacks the amino functionality.
4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid: Similar structure but with different substituents on the phenolic ring.
Uniqueness
4-{2-Hydroxy-3-[(4-phenylbutan-2-yl)amino]propoxy}phenol is unique due to its combination of phenolic and amino functionalities, which allows it to participate in a wide range of chemical reactions and biological interactions
Propiedades
Número CAS |
62734-33-2 |
|---|---|
Fórmula molecular |
C19H25NO3 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
4-[2-hydroxy-3-(4-phenylbutan-2-ylamino)propoxy]phenol |
InChI |
InChI=1S/C19H25NO3/c1-15(7-8-16-5-3-2-4-6-16)20-13-18(22)14-23-19-11-9-17(21)10-12-19/h2-6,9-12,15,18,20-22H,7-8,13-14H2,1H3 |
Clave InChI |
PDALPOCDEXXCRY-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC=CC=C1)NCC(COC2=CC=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[2-(Propan-2-YL)phenyl]-9H-fluorene](/img/structure/B14510986.png)

![2-hydrazinyl-8-nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14510996.png)

![Methyl[tris(trifluoromethyl)]phosphanium fluoride](/img/structure/B14511006.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]glycine](/img/structure/B14511017.png)
![4,5-Diazaspiro[2.4]hept-4-ene](/img/structure/B14511021.png)

![9,10,11-Trioxabicyclo[6.2.1]undec-1-ene](/img/structure/B14511028.png)
![3-[(4-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}but-2-yn-1-yl)oxy]propanenitrile](/img/structure/B14511029.png)



